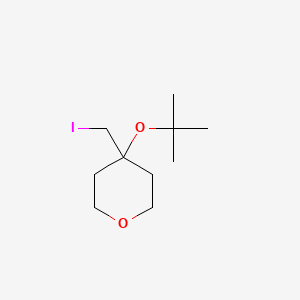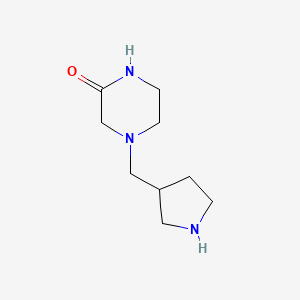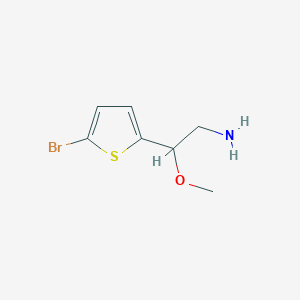amine](/img/structure/B13309762.png)
[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a cyclopropylmethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)ethylamine typically involves the reaction of 1-(4-chlorophenyl)ethanone with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(4-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It is used in biochemical assays to understand its effects on cellular processes .
Medicine: In medicinal chemistry, 1-(4-Chlorophenyl)ethylamine is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of certain industrial products where its unique chemical properties are advantageous .
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signaling pathways related to neurotransmission and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)ethylamine: This compound is similar in structure but lacks the cyclopropylmethyl group.
1-(4-Chlorophenyl)ethyl(2-methylpropyl)amine: This compound has a similar core structure but with a different substituent group, leading to different chemical properties and applications.
Uniqueness: The uniqueness of 1-(4-Chlorophenyl)ethylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropylmethyl group enhances its stability and influences its interaction with molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C12H16ClN |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C12H16ClN/c1-9(14-8-10-2-3-10)11-4-6-12(13)7-5-11/h4-7,9-10,14H,2-3,8H2,1H3 |
InChI-Schlüssel |
VCILTACDKQHNQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)

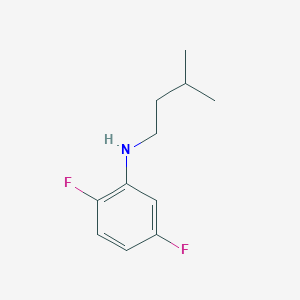
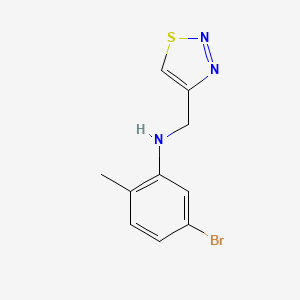




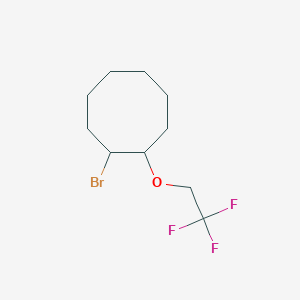
![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)
